rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol
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Overview
Description
“rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol” is a chiral compound that features a cyclopentane ring substituted with a pyridinyl group and a hydroxyl group. The compound is racemic, meaning it contains equal amounts of both enantiomers (1R,2S) and (1S,2R). Such compounds are of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol” typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.
Pyridinyl Group Introduction: The pyridinyl group can be introduced via nucleophilic substitution or coupling reactions.
Hydroxyl Group Addition: The hydroxyl group can be added through oxidation reactions or by using hydroxylating agents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Biological Activity Studies: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may serve as a lead compound or a pharmacophore in the development of new drugs.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol” would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved would be specific to the target and the type of interaction.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol: The enantiomerically pure form of the compound.
2-(pyridin-2-yl)cyclopentan-1-one: The ketone derivative.
2-(pyridin-2-yl)cyclopentanol: The non-chiral form.
Uniqueness
“rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol” is unique due to its specific chiral configuration and the presence of both a pyridinyl group and a hydroxyl group. This combination of features can lead to unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
94929-82-5 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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